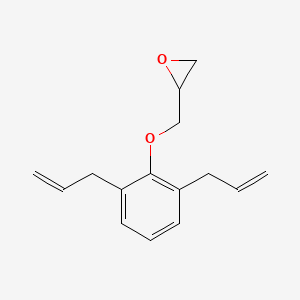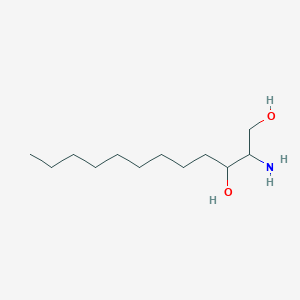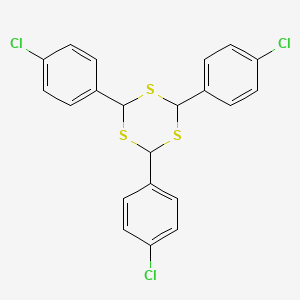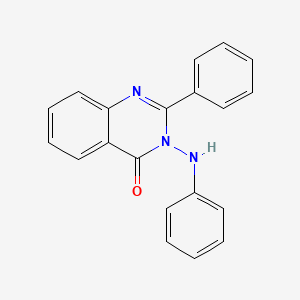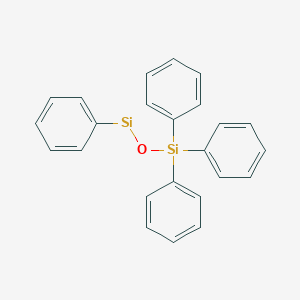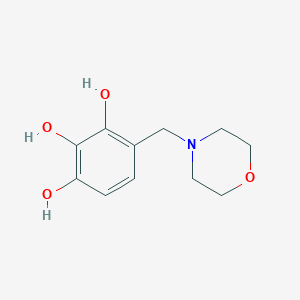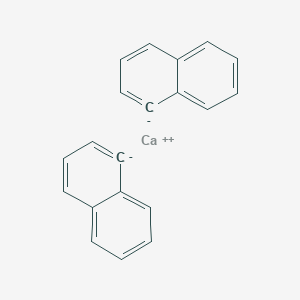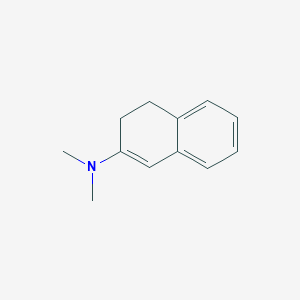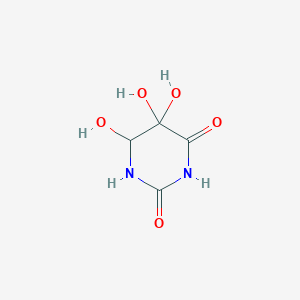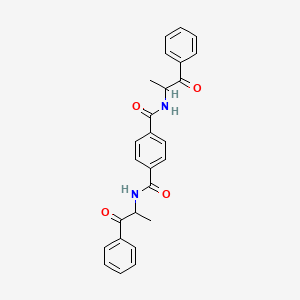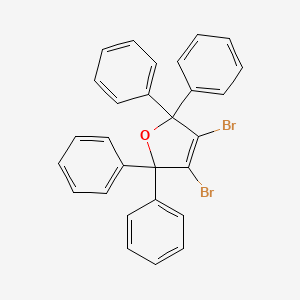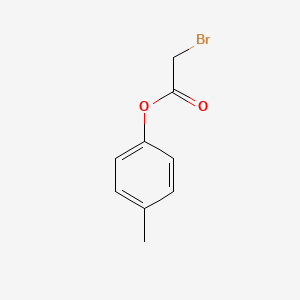
4-Methylphenyl bromoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylphenyl bromoacetate is an organic compound with the molecular formula C9H9BrO2 It is a derivative of phenyl acetate, where the phenyl group is substituted with a methyl group at the para position and a bromoacetate group
準備方法
Synthetic Routes and Reaction Conditions
4-Methylphenyl bromoacetate can be synthesized through several methods. One common approach involves the bromination of 4-methylphenyl acetate. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the benzylic position.
Another method involves the esterification of 4-methylphenol with bromoacetic acid. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4), to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
化学反応の分析
Types of Reactions
4-Methylphenyl bromoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Oxidation: Strong oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Formation of substituted phenyl acetates.
Oxidation: Formation of 4-methylbenzoic acid.
Reduction: Formation of 4-methylphenyl methanol.
科学的研究の応用
4-Methylphenyl bromoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and as a building block in polymer synthesis.
作用機序
The mechanism of action of 4-methylphenyl bromoacetate involves its reactivity towards nucleophiles and electrophiles. The bromoacetate group is highly reactive, making it a suitable substrate for nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
類似化合物との比較
4-Methylphenyl bromoacetate can be compared with other similar compounds, such as:
Phenyl bromoacetate: Lacks the methyl group, making it less sterically hindered and potentially more reactive in certain reactions.
4-Methylphenyl chloroacetate: Contains a chlorine atom instead of bromine, which can affect its reactivity and the types of reactions it undergoes.
4-Methylphenyl acetate: Lacks the bromoacetate group, making it less reactive towards nucleophiles.
The uniqueness of this compound lies in its combination of the bromoacetate and methyl groups, which confer specific reactivity and steric properties that can be exploited in various chemical transformations.
特性
CAS番号 |
38829-10-6 |
|---|---|
分子式 |
C9H9BrO2 |
分子量 |
229.07 g/mol |
IUPAC名 |
(4-methylphenyl) 2-bromoacetate |
InChI |
InChI=1S/C9H9BrO2/c1-7-2-4-8(5-3-7)12-9(11)6-10/h2-5H,6H2,1H3 |
InChIキー |
BLFRFEFAQNUXIF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)OC(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


